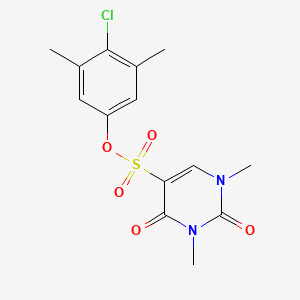
(4-Chloro-3,5-dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the sulfonate group might make the compound highly polar and soluble in water . The compound’s melting and boiling points, density, and other physical properties would depend on the intermolecular forces present, which in turn depend on the molecular structure .Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : This study focuses on the crystal structures of pyrimethamine (an antifolate drug used in anti-malarial chemotherapy) and its derivatives, demonstrating how the sulfonate and carboxylate groups interact with pyrimidine and aminopyrimidine through hydrogen bonding. The findings illustrate the importance of sulfonic acid groups in mimicking carboxylate anions, showcasing the intricate molecular interactions within these compounds (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis and Chemical Properties
Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Bicyclic Dioxetanes : This research explores the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. The study presents a method for creating thermally stable compounds with potential applications in chemiluminescent materials and probes (Watanabe et al., 2010).
Solvent and Temperature Effects
Conductance and Solvent Behaviour : This research examines the conductance of 6-(4-chlorophenyl)-1, 2, 3, 4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile in a dimethyl sulphoxide-water mixture at various temperatures, providing insights into interactions and solvent properties critical for understanding the solubility and reactivity of similar compounds (Gaware, 2021).
Thermodynamic Studies
Thermodynamic Studies in DMSO : This paper discusses the densities and viscosities of similar compounds measured in dimethyl sulphoxide (DMSO), providing valuable data on thermodynamic parameters such as Gibb’s free energy, entropy, and enthalpy changes. These findings are crucial for applications requiring temperature stability and predictability of chemical behavior (Gaware, 2020).
Mécanisme D'action
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body . If it’s intended for use in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .
Orientations Futures
The future directions for research on this compound would depend on its intended applications. For instance, if it’s a potential drug, future research could involve testing its efficacy and safety in cell cultures and animal models . If it’s a new material or chemical reagent, future research could involve studying its properties and potential uses .
Propriétés
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5S/c1-8-5-10(6-9(2)12(8)15)22-23(20,21)11-7-16(3)14(19)17(4)13(11)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOURREXEPRUHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3,5-dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

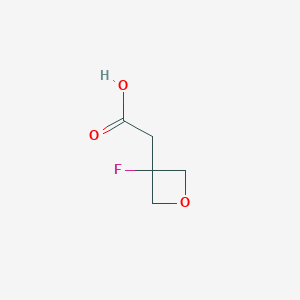

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2815384.png)
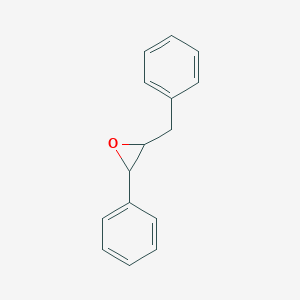

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2815387.png)

![1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2815392.png)
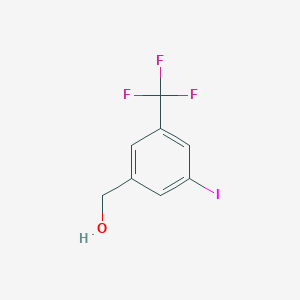
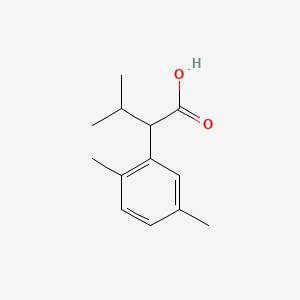
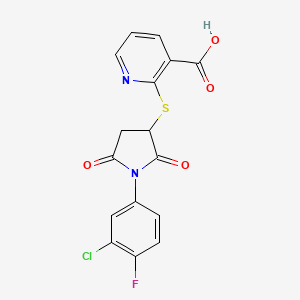
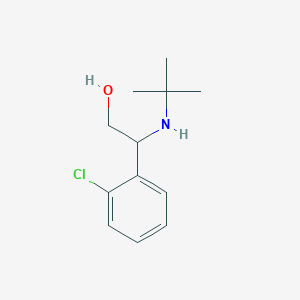
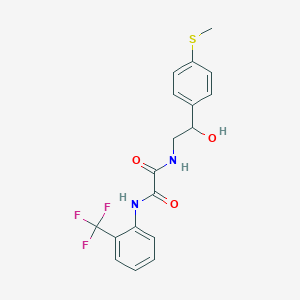
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2815404.png)